5-benzyl-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
5-benzyl-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic compound featuring a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, followed by their assembly through various coupling reactions. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and involves the use of boron reagents.
Cyclization reactions: These are crucial for forming the tricyclic core of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo groups can produce alcohols.
Scientific Research Applications
5-benzyl-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[740
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s structural properties may make it suitable for use in advanced materials, such as polymers or nanomaterials.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 5-benzyl-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share some structural similarities and are known for their broad range of biological activities.
Benzyl derivatives: Compounds with benzyl groups often exhibit unique chemical properties and reactivity.
Uniqueness
What sets 5-benzyl-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one apart is its intricate structure that combines multiple functional groups, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-benzyl-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S2/c1-16-12-18(3)21(13-17(16)2)22(31)15-33-27-29-23-20-10-7-11-28-25(20)34-24(23)26(32)30(27)14-19-8-5-4-6-9-19/h4-13H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVAKCGQRDIVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC5=C3C=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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